This compound is classified as a benzothiadiazine derivative. Benzothiadiazines are known for their diverse biological activities and have been explored for their potential therapeutic effects in various diseases. The specific functional groups present in 7-chloro-3-(4-methylpiperidine-1-carbonyl)-1H-4(lambda6),1,2-benzothiadiazine-4,4-dione enhance its biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of 7-chloro-3-(4-methylpiperidine-1-carbonyl)-1H-4(lambda6),1,2-benzothiadiazine-4,4-dione typically involves multiple synthetic steps. Key methods include:
These synthetic routes require careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity of the final product.
The molecular formula for 7-chloro-3-(4-methylpiperidine-1-carbonyl)-1H-4(lambda6),1,2-benzothiadiazine-4,4-dione is with a molecular weight of approximately 379.9 g/mol.
The compound's structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.9 g/mol |
| IUPAC Name | 7-Chloro-3-(4-methylpiperidine-1-carbonyl)-1H-4(lambda6),1,2-benzothiadiazine-4,4-dione |
| Canonical SMILES | CC(C(=O)N1CCCCC1)C(=S)N=C(S)C(=O)C=C(C(=O)N2CCOCC2)C=C(C)C(=O)N3CCCC(C3)C(=O)N |
7-Chloro-3-(4-methylpiperidine-1-carbonyl)-1H-4(lambda6),1,2-benzothiadiazine-4,4-dione can participate in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential for further modification.
The mechanism of action for this compound is primarily linked to its interaction with biological targets:
The compound exhibits several notable physical properties:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves in various environments and applications.
7-Chloro-3-(4-methylpiperidine-1-carbonyl)-1H-4(lambda6),1,2-benzothiadiazine-4,4-dione has several promising applications:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: